6-Methylquinolin-5-ol
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Overview
Description
6-Methylquinolin-5-ol is an organic compound belonging to the class of quinolines. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and chemical importance. The compound has the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol
Mechanism of Action
Target of Action
6-Methylquinolin-5-ol is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects Quinoline derivatives are known to interact with various targets, including dna gyrase and type iv topoisomerase .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
The downstream effects of these interactions could include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor
Result of Action
Given the known mode of action of quinoline derivatives, it is likely that the compound leads to the inhibition of dna synthesis and replication, resulting in the death of bacterial cells .
Action Environment
Like other quinoline derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Methylquinolin-5-ol are not fully understood due to limited research. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structure of the this compound molecule .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Quinoline derivatives have been shown to exhibit antimicrobial activity, suggesting that they may influence cell function
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-6-methylquinoline-3-carbaldehyde as a starting material, which undergoes cyclization in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
6-Methylquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research explores its potential as an antimalarial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of dyes, catalysts, and materials for electronic applications
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-Methylquinolin-5-ol, known for its broad range of biological activities.
2-Methylquinoline: Similar in structure but with a methyl group at a different position, affecting its chemical properties.
5-Hydroxyquinoline: Similar functional group but lacks the methyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring. This combination of functional groups enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methylquinolin-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-9-8(10(7)12)3-2-6-11-9/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMNWHYDZZZKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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